molecular formula C10H8N2 B567933 2-Methyl-1H-indole-4-carbonitrile CAS No. 1360883-22-2

2-Methyl-1H-indole-4-carbonitrile

Cat. No. B567933
M. Wt: 156.188
InChI Key: WQMZLOOFONQYCE-UHFFFAOYSA-N
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Description

“2-Methyl-1H-indole-4-carbonitrile” is a chemical compound with the IUPAC name 2-methyl-1H-indole-4-carbonitrile . It has been used as a reactant for the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .


Synthesis Analysis

There are several papers that discuss the synthesis of compounds similar to “2-Methyl-1H-indole-4-carbonitrile”. For example, one paper discusses the design and synthesis of 1H-indole-2-carboxamide derivatives . Another paper discusses the design, synthesis, crystal structure, and DFT analysis of 1-(1,2,2-trisubstituted ethyl)-1H-indole-2-carboxamides .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1H-indole-4-carbonitrile” consists of a 1H-indole ring with a methyl group at the 2-position and a carbonitrile group at the 4-position . The InChI code for this compound is 1S/C10H8N2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-5,12H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1H-indole-4-carbonitrile” include a molecular weight of 156.19 . It is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

  • Key Intermediate in Synthesis of Selective Androgen Receptor Modulators : 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, closely related to 2-Methyl-1H-indole-4-carbonitrile, has been identified as a key intermediate in the synthesis of selective androgen receptor modulators. A practical and convergent synthesis of this compound starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate was developed (Boros, Kaldor & Turnbull, 2011).

  • Synthesis via Vinylnitrene Cyclization : The synthesis of 4-Hydroxy-1H-indole-2-carbonitrile, another closely related compound, was achieved through an azide decomposition to form the indole ring. This synthesis demonstrates a method to prepare derivatives of 2-Methyl-1H-indole-4-carbonitrile (Adams, Press & Degan, 1991).

  • Domino One-Pot Synthesis of Pyrans : A library of novel pyrans, including derivatives of 2-Methyl-1H-indole-4-carbonitrile, were synthesized via a domino one-pot three-component reaction. This method offers significant advantages like simplicity and high yield, showcasing the versatility of indole-4-carbonitriles in chemical synthesis (Sivakumar, Kanchithalaivan & Kumar, 2013).

  • Catalysis in Indole Synthesis : The compound was used in a DBU-catalyzed alkyne-imidate cyclization for the synthesis of 1-Alkoxypyrazino[1,2- a]indoles, indicating its utility in catalytic processes (Festa et al., 2018).

  • Cross-Coupling Reactions for Functionalization : A method for the preparation of polysubstituted indole-2-carbonitriles, similar to 2-Methyl-1H-indole-4-carbonitrile, was developed. This method employed cross-coupling reactions, highlighting the chemical versatility of the compound (Hrizi et al., 2021).

  • Study of Nucleophilic Reactivities : The nucleophilic reactivities of various indoles, including derivatives of 2-Methyl-1H-indole-4-carbonitrile, were investigated, providing insights into their chemical behavior and potential applications (Lakhdar et al., 2006).

Safety And Hazards

“2-Methyl-1H-indole-4-carbonitrile” is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of “2-Methyl-1H-indole-4-carbonitrile” and similar compounds could involve further exploration of their inhibitory properties against various enzymes and proteins . Additionally, the Suzuki cross-coupling reaction, which produces biaryls, has proven to be popular in recent times and could be further explored .

properties

IUPAC Name

2-methyl-1H-indole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMZLOOFONQYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-indole-4-carbonitrile

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2-methyl-1H-indole (572 mg, 2.72 mmol), Zn(CN)2 (351 mg, 3.0 mmol), Zn (35 mg, 0.54 mmol), dppf (606 mg, 1.09 mmol), and Pd2(dba)3 (498 mg, 0.54 mmol) in NMP (10 mL) under argon atmosphere was heated at 120° C. for 18 h. After cooling to RT, the reaction mixture was partitioned between EtOAc (300 mL) and water (50 mL). The organic layer was washed with brine, dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by SiO2 chromatography eluting with petroleum ether/EtOAc (3:1) to afford 2-methyl-1H-indole-4-carbonitrile as a yellow oil (408 mg, 96%). MS (ESI): m/z=157.2 [M+1]+.
Quantity
572 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
351 mg
Type
catalyst
Reaction Step One
Name
Quantity
35 mg
Type
catalyst
Reaction Step One
Name
Quantity
606 mg
Type
catalyst
Reaction Step One
Quantity
498 mg
Type
catalyst
Reaction Step One

Citations

For This Compound
2
Citations
X Wang, E Bai, H Zhou, S Sha, H Miao, Y Qin… - Bioorganic & Medicinal …, 2019 - Elsevier
… The residue was purified by column chromatography (petroleum ether/EtOAc = 20:1) to give 2-methyl-1H-indole-4-carbonitrile (9) (2.6 g, yield 90%, purity 98%) as a yellow solid. MS (…
Number of citations: 11 www.sciencedirect.com
HJ Zhou, J Wang, B Yao, S Wong, S Djakovic, B Kumar… - 2015 - ACS Publications
… To a room temperature solution of 2-methyl-1H-indole-4-carbonitrile (93p) (4.2 g, 26.7 mmol) and N-tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-…
Number of citations: 178 pubs.acs.org

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